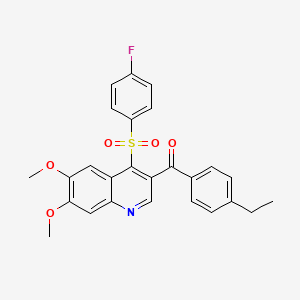

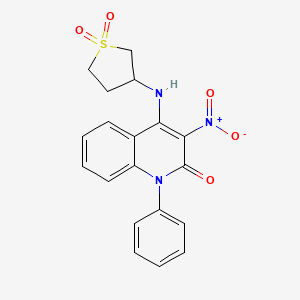

![molecular formula C21H20N2O3S2 B2412855 7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954793-36-3](/img/structure/B2412855.png)

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide” is a heterocyclic compound . It belongs to the class of thiazoles, which are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction mixture is stirred for a few hours, and the solid formed is filtered off, dried, and recrystallized from an appropriate solvent .

Applications De Recherche Scientifique

Anticancer and Antiviral Activities

Compounds with the thiopyrano[2,3-d]thiazole motif, similar to the queried chemical, have been synthesized and evaluated for their anticancer and antiviral activities. For instance, a related compound demonstrated significant antimitotic activity against leukemia cells (Lozynskyi et al., 2016). Additionally, some derivatives showed promising effects against viruses like Epstein-Barr Virus (EBV) and Hepatitis C Virus (HCV) (Lozynskyi et al., 2016).

Antioxidant and Anti-inflammatory Properties

Certain thiopyrano[2,3-d]thiazoles have been investigated for their antioxidant and anti-inflammatory activities. A particular compound within this class exhibited high levels of both activities, suggesting a potential link between anti-inflammatory and antiradical mechanisms (Lozynskyi et al., 2015).

Antimicrobial Effects

Research also indicates that thiopyrano[2,3-d]thiazoles possess antimicrobial properties. Certain derivatives have shown significant influence on bacteria like Staphylococcus aureus, Bacillus subtilis, and Candida albicans, although with a slight effect on Escherichia coli (Lozynskyi et al., 2017).

Potential in Antitumor Activity

Some thiopyrano[2,3-d]thiazoles have been evaluated for anticancer activity in various cancer cell lines, revealing compounds with moderate antitumor activity. This highlights the potential of these compounds in cancer research (Lozynskyi et al., 2014).

Green Chemistry Approach

Notably, there has been an effort to synthesize thiopyrano[2,3-d]thiazoles using green methods, like using lemon juice, which aligns with the increasing demand for environmentally friendly chemical processes. This approach has also resulted in compounds with antibacterial activity (Metwally et al., 2018).

Propriétés

IUPAC Name |

7-(3-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-12-6-8-14(9-7-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-4-3-5-15(10-13)26-2/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREOYKRVOWDERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC(=CC=C4)OC)SC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

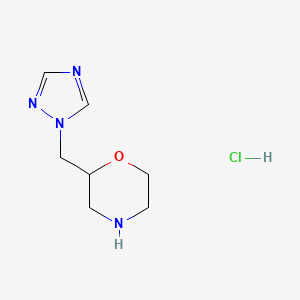

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)

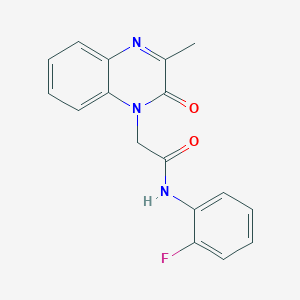

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2412788.png)

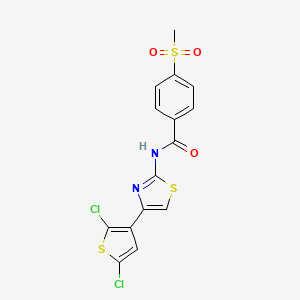

![3-[4-(1-Methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2412790.png)